Linolenic Acid N-Hydroxysuccinimide
Description
Linolenic Acid N-Hydroxysuccinimide (Linolenic Acid NHS) is a chemically activated ester derivative of α-linolenic acid (C18:3, an omega-3 polyunsaturated fatty acid) and N-hydroxysuccinimide (NHS). This compound is primarily used in bioconjugation reactions to facilitate the coupling of carboxyl-containing molecules (e.g., fatty acids) to amine-containing targets, such as proteins or peptides. The NHS ester group reacts efficiently with primary amines under mild conditions, forming stable amide bonds. Linolenic Acid NHS is particularly relevant in lipid-protein conjugation studies, drug delivery systems, and bioactive molecule synthesis .
Properties
CAS No. |
359847-18-0 |
|---|---|
Molecular Formula |
C22H33NO4 |
Molecular Weight |
375.509 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
RAGFALZSHJBIRV-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Linolenic Acid NHS vs. Linoleic Acid NHS
- Structural Differences: Linolenic Acid NHS contains three double bonds (C18:3), while Linoleic Acid NHS (derived from C18:2 omega-6 fatty acid) has two. Molecular weight differences arise from the additional double bond in Linolenic Acid NHS (C18:3: ~294.4 g/mol vs. C18:2: ~296.5 g/mol).
- Functional Differences: In metabolic studies, linoleic acid is preferentially absorbed by certain plant tissues (e.g., "Dangshansuli" pears) compared to linolenic acid, suggesting differences in substrate utilization for ester biosynthesis . Linoleic Acid NHS may generate more volatile esters (e.g., methyl hexanoate) in biosynthetic pathways, as observed in pear fruit studies, where linoleic acid feeding increased ester production by 2.07-fold versus 1.44-fold for linolenic acid .
Linolenic Acid NHS vs. Oleic Acid NHS
- Oleic Acid NHS (C18:1, omega-9) has a single double bond, conferring greater stability but lower reactivity compared to polyunsaturated derivatives.
- Oleic acid is more abundant in natural sources (e.g., quinoa seeds: 20.5% oleic vs. 6.5% α-linolenic acid ), making Oleic Acid NHS more cost-effective for large-scale applications.
Research Findings and Industrial Relevance
- Metabolic Studies: Linolenic Acid NHS is critical for studying lipid-derived aroma volatiles. In pear fruits, linolenic acid feeding increased unsaturated esters like methyl 2-hexenoate, which are linked to fruity aromas .
- Nutritional Applications: Linolenic Acid NHS is used to fortify omega-3 content in functional foods, though its instability limits shelf life compared to Linoleic Acid NHS-based products .
- Biomedical Uses: Linolenic Acid NHS is employed in synthesizing anti-inflammatory conjugates, leveraging omega-3’s bioactive properties .
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